

Technical Guide: Binding Affinity of AZD-5991 Senantiomer to Mcl-1

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Compound of Interest

Compound Name: AZD-5991 (S-enantiomer)

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein in the B-cell lymphoma-2 (Bcl-2) family, representing a high-value therapeutic target in oncology.[1][2] Overexpression of Mcl-1 is a known driver of tumorigenesis and is associated with resistance to various anticancer therapies.[2][3][4] AZD-5991 is a potent, selective, and intravenously administered macrocyclic inhibitor of Mcl-1, developed for the treatment of hematological malignancies such as multiple myeloma and acute myeloid leukemia.[3][5][6][7]

As a chiral molecule, AZD-5991 exists as a pair of enantiomers. The biological activity of such compounds often resides predominantly in one enantiomer, known as the eutomer, while the other, the distomer, is significantly less active. For AZD-5991, the desired therapeutic activity is attributed to the (R)-enantiomer. This document provides a detailed technical overview of the binding affinity of the corresponding (S)-enantiomer, the less active distomer, to its Mcl-1 target, summarizing key quantitative data and the experimental protocols used for its determination.

Quantitative Binding Affinity Data

The profound difference in biological activity between the enantiomers of AZD-5991 is quantitatively reflected in their respective binding affinities for the Mcl-1 protein. The (R)-enantiomer exhibits sub-nanomolar affinity, whereas the (S)-enantiomer binds with an affinity



that is several orders of magnitude weaker. This disparity underscores the highly specific stereochemical interactions required for potent Mcl-1 inhibition.

The binding characteristics have been quantified using industry-standard biophysical and biochemical assays, primarily Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR).[8][9] A summary of the comparative data is presented below.

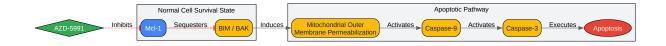
Compound <i>l</i> Enantiomer	Target Protein	Assay Type	Binding Affinity Measurement
AZD-5991 (Active Enantiomer)	Human Mcl-1	TR-FRET	IC ₅₀ = 0.7 nM (Ki = 0.2 nM)[9]
AZD-5991 (Active Enantiomer)	Human Mcl-1	SPR	K_d_ = 0.17 nM[9]
AZD-5991 S- enantiomer	Human Mcl-1	TR-FRET	IC ₅₀ = 6.3 μM[8]
AZD-5991 S- enantiomer	Human Mcl-1	SPR	K_d_ = 0.98 μM[8]

Table 1: Comparative binding affinities of AZD-5991 enantiomers for the Mcl-1 protein.

Visualized Data and Processes Mcl-1 Signaling and Inhibition Pathway

Mcl-1 promotes cell survival by sequestering pro-apoptotic proteins like BIM and BAK, preventing them from initiating the mitochondrial apoptosis pathway.[3][10] AZD-5991 acts as a BH3 mimetic, binding to the BH3 groove of Mcl-1 and liberating these pro-apoptotic factors, which subsequently leads to caspase activation and programmed cell death.



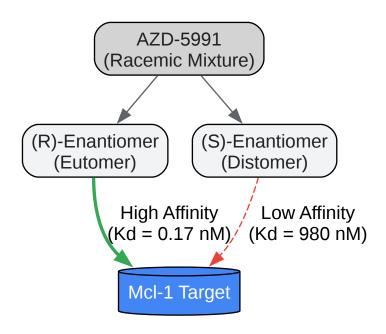


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Caption: The role of Mcl-1 in apoptosis and its inhibition by AZD-5991.

Logical Relationship of Enantiomeric Affinity

The stereochemistry of AZD-5991 is the critical determinant of its binding potency. The (R)-enantiomer (eutomer) is conformationally pre-organized to fit optimally into the Mcl-1 binding groove, resulting in high-affinity interactions. The (S)-enantiomer (distomer) lacks this precise three-dimensional complementarity, leading to a significantly weaker and less stable interaction.



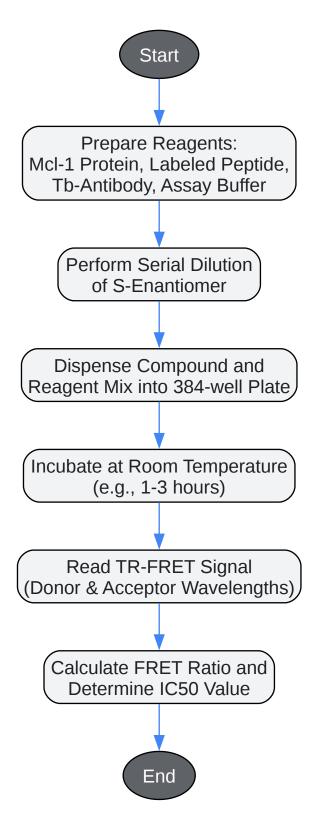
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Caption: Comparative binding affinity of AZD-5991 enantiomers to Mcl-1.

General Workflow for TR-FRET Binding Assay



The TR-FRET assay is a homogeneous, competitive binding assay used to quantify the interaction between the inhibitor and Mcl-1. The workflow is streamlined for high-throughput screening.





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Caption: A generalized experimental workflow for a TR-FRET Mcl-1 binding assay.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol describes a generalized competitive binding assay to determine the IC₅₀ value of a test compound against the Mcl-1 protein.

Principle: The assay relies on the energy transfer between a Terbium (Tb) chelate donor and a fluorescent acceptor (e.g., FITC).[11] Recombinant His-tagged Mcl-1 protein is bound by an anti-His-Tb antibody (donor). A FITC-labeled peptide derived from the BH3 domain of a pro-apoptotic protein like BAK or BIM serves as the tracer and acceptor.[11] When the tracer binds to Mcl-1, the donor and acceptor are in close proximity, generating a high FRET signal. A competitive inhibitor, such as the AZD-5991 S-enantiomer, displaces the tracer, disrupting energy transfer and causing a proportional decrease in the signal.[11]

Materials & Reagents:

- Protein: Recombinant human Mcl-1 with a polyhistidine tag.
- Tracer: BH3 domain peptide (e.g., from BAK) labeled with an acceptor fluorophore (e.g., FITC).
- Donor: Anti-His antibody conjugated to a Terbium (Tb) chelate.
- Compound: AZD-5991 S-enantiomer, dissolved in DMSO.
- Assay Buffer: Buffer solution (e.g., PBS with 0.05% Tween-20 and 1 mM DTT).
- Plate: Low-volume, 384-well black assay plates.

Procedure:



- Compound Preparation: A 12-point, 3-fold serial dilution of the AZD-5991 S-enantiomer is prepared in DMSO and then further diluted in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay is maintained at or below 1%.[11]
- Reagent Preparation: An assay mixture is prepared by diluting the Mcl-1 protein, FITC-labeled peptide, and anti-His-Tb antibody in assay buffer to their final working concentrations (e.g., 1 nM Mcl-1, 300 nM peptide, 1 nM antibody).[11]
- Assay Execution: Diluted compound solutions are dispensed into the wells of the 384-well plate. The assay reagent mixture is then added to all wells.
- Incubation: The plate is incubated at room temperature for a defined period (e.g., 1 to 3 hours), protected from light.[11]
- Data Acquisition: The TR-FRET signal is measured using a compatible plate reader. A time-resolved setting is used, with a delay time (e.g., 100 μs) and an integration time (e.g., 200 μs).[11] Measurements are taken at the donor emission wavelength (e.g., 620 nm) and the acceptor emission wavelength (e.g., 665 nm or 520 nm depending on the fluorophore).[11]
 [12]
- Data Analysis: The TR-FRET ratio is calculated by dividing the acceptor emission signal by the donor emission signal.[11] The data is then plotted against the logarithm of the inhibitor concentration and fitted to a four-parameter logistic equation to determine the IC₅₀ value.

Surface Plasmon Resonance (SPR) Assay

This protocol outlines a general procedure for determining the binding kinetics and affinity (K_d_) of a small molecule to a target protein.

Principle: SPR is a label-free optical sensing technique that measures changes in the refractive index at the surface of a sensor chip.[13][14] For this application, the Mcl-1 protein (ligand) is immobilized on the sensor surface. The AZD-5991 S-enantiomer (analyte) is flowed over the surface in solution. The binding of the analyte to the immobilized ligand causes an increase in mass on the surface, which is detected in real-time as a change in Resonance Units (RU).[14] [15] By analyzing the association and dissociation phases of the interaction, kinetic rate constants (k_on_ and k_off_) and the equilibrium dissociation constant (K_d_) can be determined.



Materials & Reagents:

- Instrument: Biacore instrument or similar SPR system.
- Sensor Chip: CM5 sensor chip (carboxymethylated dextran surface).[16]
- Ligand: Recombinant human Mcl-1 protein.
- Analyte: AZD-5991 S-enantiomer, dissolved in running buffer.
- Immobilization Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCI.[16][17]
- Running Buffer: HBS-EP+ buffer or similar (HEPES buffered saline with EDTA and surfactant).
- Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5-5.5.

Procedure:

- Surface Preparation: The carboxymethylated dextran surface of the CM5 chip is activated by injecting a 1:1 mixture of NHS and EDC.[17]
- Ligand Immobilization: The McI-1 protein, diluted in immobilization buffer to a concentration of 20-50 μg/mL, is injected over the activated surface. The protein covalently binds to the surface via amine coupling.[15][16]
- Surface Deactivation: Any remaining active esters on the surface are blocked by injecting ethanolamine-HCI.[17] A reference flow cell is prepared similarly but without the McI-1 protein to allow for background signal subtraction.
- Analyte Binding Analysis:
 - A series of increasing concentrations of the AZD-5991 S-enantiomer (e.g., spanning 0.1x to 10x the expected K_d_) are prepared in running buffer.
 - \circ Each concentration is injected sequentially over both the ligand and reference flow cells at a constant flow rate (e.g., 30 μ L/min).[13]



- The association phase is monitored during the injection, followed by a dissociation phase where only running buffer flows over the chip.
- Surface Regeneration (if necessary): Between analyte injections, a regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) may be used to remove all bound analyte and restore the baseline.
- Data Analysis: The reference-subtracted sensorgrams (response vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
 This fitting process yields the association rate constant (k_on_), the dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_ = k_off_ / k_on_).

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